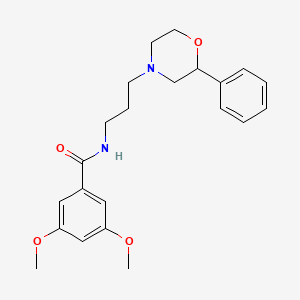
3,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as DPNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNB is a benzamide derivative that has been synthesized using different methods.
Scientific Research Applications
Synthesis and Antitumor Activity
Research by Bhat et al. (2016) highlights the design, synthesis, and evaluation of novel derivatives for antitumor activity against cancer stem cells. Although not the exact compound , this study demonstrates the broader context of synthesizing benzamide derivatives with modifications to enhance biological activity, particularly against colon cancer stem cells (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Antibacterial and Antifungal Activities
A study by Ighilahriz-Boubchir et al. (2017) on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives underlines the potential antibacterial and antifungal activities of benzamide derivatives. This indicates the chemical versatility of benzamide compounds in generating significant biological effects, providing a pathway to explore similar activities in related compounds (Ighilahriz-Boubchir et al., 2017).
Anti-Tubercular Scaffold
Nimbalkar et al. (2018) synthesized a series of benzamide derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This study suggests the potential application of structurally related benzamide compounds in the development of new anti-tubercular agents (Nimbalkar et al., 2018).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from benzamide for their anti-inflammatory and analgesic properties. The compounds demonstrated significant COX-2 inhibition, suggesting the therapeutic potential of benzamide derivatives in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Electropolymerizable Monomers for Electrochromic Films
Hsiao and Wang (2016) investigated the synthesis of electropolymerizable monomers, including benzamide derivatives, for the development of electrochromic films. While focusing on specific monomers, this research opens avenues for utilizing similar compounds in creating materials with electronic applications (Hsiao & Wang, 2016).
properties
IUPAC Name |
3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-13-18(14-20(15-19)27-2)22(25)23-9-6-10-24-11-12-28-21(16-24)17-7-4-3-5-8-17/h3-5,7-8,13-15,21H,6,9-12,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCPYRDIVCAOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2456611.png)
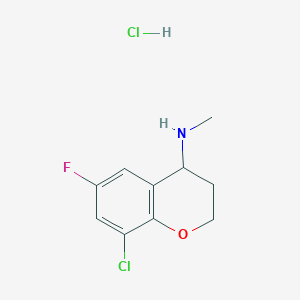
![3-benzyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2456616.png)
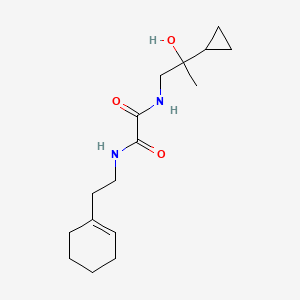
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide](/img/structure/B2456619.png)
![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,1'-cyclopropane]-4-ylpropan-1-one](/img/structure/B2456620.png)
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/no-structure.png)
![3,4-Difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2456623.png)
![1-allyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2456624.png)
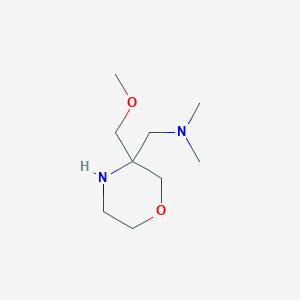
![2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2456628.png)
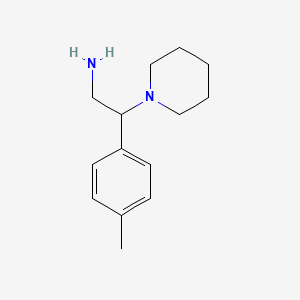

![N-[(3-Methylpyridin-2-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2456633.png)